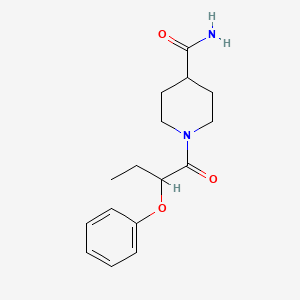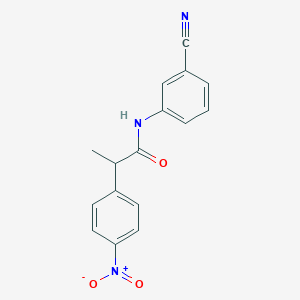
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide
説明
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide, also known as PBPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBPC is a member of the piperidinecarboxamide family of compounds, which have been shown to have a range of biological activities.
作用機序
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting these enzymes, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is able to reduce inflammation, protect neurons, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to reduce inflammation, protect neurons, and inhibit the growth of cancer cells. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological diseases. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have anti-oxidant and anti-apoptotic effects, which may contribute to its neuroprotective and anti-tumor effects.
実験室実験の利点と制限
One advantage of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is that it has been extensively studied in animal models, and has shown promising results in a range of therapeutic applications. However, one limitation is that more research is needed to determine the safety and efficacy of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide in humans. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide may have off-target effects that need to be carefully studied.
将来の方向性
There are many future directions for research on 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide as a neuroprotective agent in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide in human clinical trials, and to identify any potential off-target effects. Overall, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its potential.
科学的研究の応用
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function in animal models of neurological diseases. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects, including the ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(2-phenoxybutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-14(21-13-6-4-3-5-7-13)16(20)18-10-8-12(9-11-18)15(17)19/h3-7,12,14H,2,8-11H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOPNLHTFYFKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077685.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)

![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4077737.png)
![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)